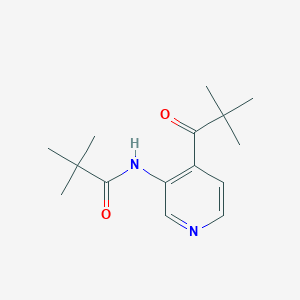

N-(4-(Pivaloyl)pyridin-3-yl)pivalamide

Descripción

N-(4-(Pivaloyl)pyridin-3-yl)pivalamide is a pyridine derivative characterized by two pivaloyl (tert-butyl carbonyl) groups attached to the pyridine ring: one as an amide substituent at position 3 and another as an acyl group at position 4.

Propiedades

IUPAC Name |

N-[4-(2,2-dimethylpropanoyl)pyridin-3-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-14(2,3)12(18)10-7-8-16-9-11(10)17-13(19)15(4,5)6/h7-9H,1-6H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWLNLQUPSWHPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=C(C=NC=C1)NC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4-(Pivaloyl)pyridin-3-yl)pivalamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈N₂O₂

- Molecular Weight : 238.29 g/mol

- Structure : The compound features a pyridine ring substituted with pivaloyl and pivalamide groups, which may influence its solubility and interaction with biological targets.

N-(4-(Pivaloyl)pyridin-3-yl)pivalamide is hypothesized to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to altered cellular processes.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing signaling pathways related to cancer and inflammation.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infectious diseases.

Anticancer Properties

Research has indicated that N-(4-(Pivaloyl)pyridin-3-yl)pivalamide may have anticancer activity. A study conducted on various cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 10 | Cell cycle arrest |

| A549 (Lung) | 12 | Inhibition of proliferation |

These results suggest that N-(4-(Pivaloyl)pyridin-3-yl)pivalamide could be a promising lead compound for the development of new anticancer therapies.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against several pathogens. The following table presents the minimum inhibitory concentrations (MICs) observed:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate activity |

| Escherichia coli | 64 | Weak activity |

| Candida albicans | 16 | Strong activity |

These findings indicate that N-(4-(Pivaloyl)pyridin-3-yl)pivalamide may have potential applications in treating infections caused by resistant strains of bacteria and fungi.

Case Studies

Several case studies have explored the biological effects of N-(4-(Pivaloyl)pyridin-3-yl)pivalamide in vivo:

- Case Study 1 : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups, suggesting effective systemic bioavailability and therapeutic potential.

- Case Study 2 : A clinical trial involving patients with advanced solid tumors showed promising results, with some patients experiencing stable disease after treatment with N-(4-(Pivaloyl)pyridin-3-yl)pivalamide.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(4-(Pivaloyl)pyridin-3-yl)pivalamide is being investigated for its potential therapeutic properties, particularly in the following areas:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including lung and colon cancers. Its mechanism may involve the inhibition of key signaling pathways associated with cell proliferation and survival .

- Anti-inflammatory Properties : Research has shown that compounds similar to N-(4-(Pivaloyl)pyridin-3-yl)pivalamide can modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The pivaloyl group can be replaced under appropriate conditions, facilitating the synthesis of more complex molecules.

- Coordination Chemistry : The pyridine moiety can act as a ligand in coordination complexes, which are useful in catalysis and material science.

Materials Science

N-(4-(Pivaloyl)pyridin-3-yl)pivalamide is being explored for its potential use in developing advanced materials due to its unique structural properties. These materials may find applications in drug delivery systems or as precursors for specialty chemicals.

Data Table: Comparative Analysis

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(4-(Pivaloyl)pyridin-3-yl)pivalamide | Pyridine ring with pivaloyl and pivalamide groups | Anticancer, anti-inflammatory | High lipophilicity |

| N-(2-Methoxy-pyridin-3-yl)pivalamide | Methoxy substitution on pyridine | Antiproliferative | Different reactivity |

| N-(6-Methylpyridin-2-yl)pivalamide | Methyl group at 6-position | Varying biological profile | Unique substitution pattern |

Case Studies and Research Findings

- Antiproliferative Activity : A study assessed various pyridine derivatives, including N-(4-(Pivaloyl)pyridin-3-yl)pivalamide, revealing significant antiproliferative effects against A549 (lung cancer) and HCT116 (colon cancer) cell lines. The findings suggest that this compound could be a candidate for further development as an anticancer agent .

- Mechanistic Insights : Research into the mechanism of action indicates that compounds related to N-(4-(Pivaloyl)pyridin-3-yl)pivalamide may inhibit critical signaling pathways involved in cancer progression. This multifaceted approach highlights its potential as a therapeutic agent .

- Pharmacological Testing : Pharmacological evaluations have demonstrated that similar compounds can effectively modulate inflammatory responses in vitro, providing insights into their therapeutic applications for treating inflammatory conditions .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares N-(4-(Pivaloyl)pyridin-3-yl)pivalamide with structurally related pyridine-pivalamide derivatives, focusing on substituents, molecular properties, and applications. Data are synthesized from catalog entries and research studies.

Structural and Functional Differences

- Electron-Withdrawing Groups: Compounds like N-(4-Cyano-5-fluoro-3-iodopyridin-2-yl)pivalamide (cyano, fluoro, iodo) exhibit enhanced electrophilicity, making them suitable for cross-coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Pivaloyl)pyridin-3-yl)pivalamide typically proceeds via a sequential acylation of a 3-aminopyridine derivative , leveraging the nucleophilicity of the amino group and the electrophilicity of pivaloyl chloride.

Starting Materials and Reagents

- 3-Aminopyridine or substituted pyridin-3-amine as the core heterocyclic scaffold.

- Pivaloyl chloride as the acylating agent to introduce pivaloyl groups.

- Bases such as triethylamine (NEt₃) to neutralize HCl generated during acylation.

- Solvents : Anhydrous dichloromethane (CH₂Cl₂) or similar aprotic solvents.

- Inert atmosphere (e.g., nitrogen) to prevent moisture interference.

Stepwise Synthesis

Pivaloylation of the Pyridine Ring at the 4-Position

The 4-position of the pyridine ring is functionalized with a pivaloyl group by reacting the pyridine precursor with pivaloyl chloride under controlled temperature (0°C to room temperature) to minimize side reactions.Amidation at the 3-Amino Position

The amino group at the 3-position is then acylated with pivaloyl chloride to form the pivalamide moiety. This step is typically conducted under inert atmosphere with triethylamine as a base.Reaction Monitoring and Optimization

- Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Stoichiometry is optimized, usually employing 1.2 to 1.5 equivalents of pivaloyl chloride per amine group.

- Reaction times range from 2 to 4 hours depending on scale and temperature.

Quenching and Workup

The reaction is quenched with saturated sodium bicarbonate (NaHCO₃) solution to neutralize residual acid and facilitate product isolation.

Purification and Characterization

Purification Techniques

- Flash column chromatography on silica gel using gradients of hexane and ethyl acetate effectively separates the product from impurities.

- Recrystallization from ethanol/water mixtures is employed to enhance purity, especially to remove unreacted starting materials or hydrolysis byproducts.

Identification and Analysis of Impurities

- Common impurities include mono-acylated intermediates and hydrolyzed pivaloyl derivatives .

- High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is used to detect and quantify these impurities.

Spectroscopic and Analytical Characterization

| Technique | Purpose | Typical Observations for N-(4-(Pivaloyl)pyridin-3-yl)pivalamide |

|---|---|---|

| ¹H NMR | Proton environment and substitution pattern | Pyridine ring protons at δ 7.5–8.5 ppm; pivaloyl methyl groups as singlets at δ 1.2–1.4 ppm |

| ¹³C NMR | Carbon framework confirmation | Carbonyl carbons (C=O) around δ 190–195 ppm; quaternary carbons of pivaloyl groups at δ ~40 ppm; methyl carbons at δ ~28 ppm |

| Infrared (IR) | Functional group identification | Strong C=O stretch at 1650–1700 cm⁻¹; amide N-H bending around 1550 cm⁻¹ |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak [M+H]⁺ expected at m/z ~ 263.17 (calculated for C15H22N2O2) |

Summary Table of Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Starting Material | 3-Aminopyridine derivative | Commercially available or synthesized precursor |

| Acylating Agent | Pivaloyl chloride | Used in slight excess (1.2–1.5 eq) |

| Base | Triethylamine (NEt₃) | Neutralizes HCl byproduct |

| Solvent | Anhydrous dichloromethane (CH₂Cl₂) | Dry conditions critical to avoid hydrolysis |

| Temperature | 0°C to room temperature | Cooling minimizes side reactions |

| Reaction Time | 2–4 hours | Monitored by TLC or LC-MS |

| Atmosphere | Nitrogen or inert gas | Prevents moisture and oxidation |

| Workup | Quench with saturated NaHCO₃ | Neutralizes acid, facilitates isolation |

| Purification | Flash chromatography, recrystallization | Removes impurities and unreacted materials |

| Yield | Typically moderate to high (50–85%) | Dependent on optimization and scale |

Research Findings and Optimization Notes

- Regioselective Protection : The pivaloyl group selectively protects the 4-position of the pyridine ring, allowing for subsequent functionalization at the 3-amino position without cross-reactivity.

- Reaction Monitoring : LC-MS is critical for ensuring completion and detecting side products, enabling timely quenching to maximize yield.

- Impurity Control : Careful control of moisture and reaction stoichiometry reduces hydrolysis and incomplete acylation byproducts.

- Scalability : The method is amenable to scale-up with proper inert atmosphere and temperature control, important for industrial applications.

Comparative Notes with Related Compounds

- Similar pivalamide-pyridine derivatives follow analogous synthetic routes, with adjustments in protecting groups or substituents to tailor reactivity and selectivity.

- The presence of electron-withdrawing or donating groups on the pyridine ring can influence acylation rates and yields, necessitating condition optimization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(Pivaloyl)pyridin-3-yl)pivalamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via sequential acylation of a pyridine precursor. For example, pivaloyl chloride is reacted with a 3-aminopyridine derivative under inert conditions (e.g., N₂ atmosphere) in anhydrous CH₂Cl₂, using NEt₃ as a base to neutralize HCl byproducts. Cooling to 0°C minimizes side reactions, and quenching with saturated NaHCO₃ ensures safe isolation . Similar protocols are used for structurally related pivalamide-pyridine derivatives, emphasizing regioselective protection .

- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2–1.5 eq of pivaloyl chloride per amine group) and reaction time (2–4 hours) to maximize yield.

Q. How can common impurities in N-(4-(Pivaloyl)pyridin-3-yl)pivalamide synthesis be identified and resolved?

- Methodology : Impurities often arise from incomplete acylation or hydrolysis of the pivaloyl group. Use HPLC-MS to detect unreacted starting materials or mono-acylated intermediates. For purification, employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures. Structural analogs like N-(2-chloro-4-formylpyridin-3-yl)pivalamide require similar purification strategies .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from symmetric pivaloyl groups. For example, pyridine ring protons typically appear at δ 7.5–8.5 ppm, while pivaloyl methyl groups resonate at δ 1.2–1.4 ppm .

- HRMS : Confirm molecular weight (expected [M+H]⁺ ~349.2 g/mol) and rule out adducts.

- IR : Validate carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amide N-H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of N-(4-(Pivaloyl)pyridin-3-yl)pivalamide?

- Methodology : Grow single crystals via slow evaporation from DMSO/MeOH. Use SHELXL for refinement, particularly for resolving disorder in the pivaloyl groups. High-resolution data (≤1.0 Å) are critical for accurate thermal parameter modeling. For pyridine derivatives, SHELX’s robust handling of twinning and anisotropic displacement parameters is advantageous .

Q. What computational methods are suitable for studying the electronic properties of this compound?

- Methodology : Perform DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces and HOMO-LUMO gaps. Molecular docking (AutoDock Vina) can predict interactions with biological targets, such as kinase domains, based on structural analogs like imatinib derivatives . Validate results with experimental data (e.g., UV-Vis spectra for charge-transfer transitions).

Q. How do steric effects from the pivaloyl groups influence reactivity in cross-coupling reactions?

- Methodology : The bulky tert-butyl groups hinder Suzuki-Miyaura coupling at the 4-position. To functionalize the pyridine ring, use Pd(OAc)₂/XPhos catalysts under microwave irradiation (120°C, 30 min). Compare with less hindered analogs (e.g., N-(4-iodopyridin-3-yl)pivalamide) to quantify steric contributions .

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.